![molecular formula C14H18ClNO2 B14383709 1-{2-Chloro-5-methyl-3-[(oxiran-2-yl)methoxy]phenyl}pyrrolidine CAS No. 88577-16-6](/img/structure/B14383709.png)
1-{2-Chloro-5-methyl-3-[(oxiran-2-yl)methoxy]phenyl}pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-Chloro-5-methyl-3-[(oxiran-2-yl)methoxy]phenyl}pyrrolidine is an organic compound that features a pyrrolidine ring attached to a phenyl group substituted with a chloro, methyl, and oxirane (epoxide) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-Chloro-5-methyl-3-[(oxiran-2-yl)methoxy]phenyl}pyrrolidine typically involves multiple steps:
Formation of the Epoxide Group: The oxirane group can be introduced through the reaction of an alkene with a peracid, such as m-chloroperoxybenzoic acid (mCPBA).
Substitution Reactions: The chloro and methyl groups can be introduced via electrophilic aromatic substitution reactions using appropriate reagents like chlorinating agents and methylating agents.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and appropriate carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-{2-Chloro-5-methyl-3-[(oxiran-2-yl)methoxy]phenyl}pyrrolidine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the oxirane ring to a diol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions to substitute the chloro group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring can yield a diol, while substitution of the chloro group can produce various amine or thiol derivatives.
Applications De Recherche Scientifique
1-{2-Chloro-5-methyl-3-[(oxiran-2-yl)methoxy]phenyl}pyrrolidine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactive functional groups make it useful in bioconjugation techniques, where it can be attached to biomolecules for labeling or modification.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-{2-Chloro-5-methyl-3-[(oxiran-2-yl)methoxy]phenyl}pyrrolidine depends on its specific application. In general, the compound’s reactive functional groups allow it to interact with various molecular targets, such as enzymes or receptors, through covalent bonding or non-covalent interactions. The oxirane ring, in particular, can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-{2-Chloro-5-methyl-3-[(oxiran-2-yl)methoxy]phenyl}pyrrolidine: shares similarities with other epoxide-containing compounds, such as epichlorohydrin and glycidol.
Pyrrolidine Derivatives: Compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones also share structural similarities.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications
Propriétés
Numéro CAS |
88577-16-6 |
|---|---|
Formule moléculaire |
C14H18ClNO2 |
Poids moléculaire |
267.75 g/mol |
Nom IUPAC |
1-[2-chloro-5-methyl-3-(oxiran-2-ylmethoxy)phenyl]pyrrolidine |
InChI |
InChI=1S/C14H18ClNO2/c1-10-6-12(16-4-2-3-5-16)14(15)13(7-10)18-9-11-8-17-11/h6-7,11H,2-5,8-9H2,1H3 |
Clé InChI |
VTDJBZOGQNQDSW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)OCC2CO2)Cl)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis(2-chloroethyl) [(2,4-diaminophenyl)methyl]phosphonate](/img/structure/B14383631.png)
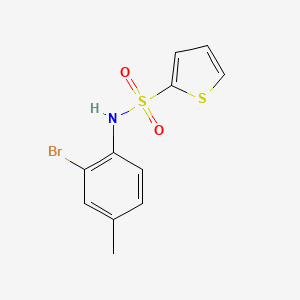
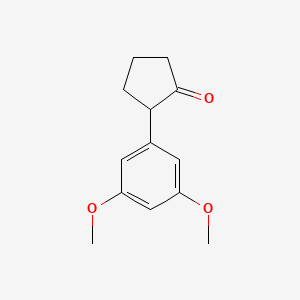
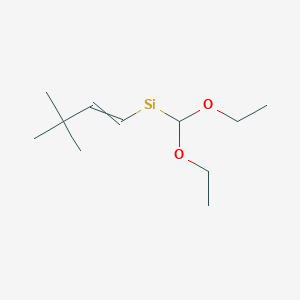
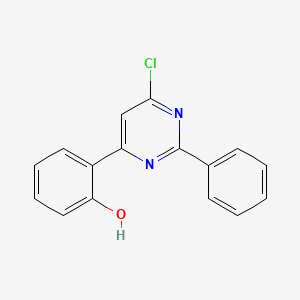
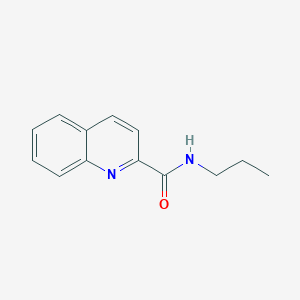
![4-Amino-N-[4-(4-aminoanilino)phenyl]benzamide](/img/structure/B14383664.png)
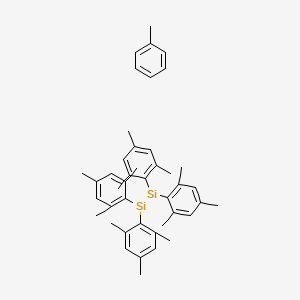
![2-[(4-Chlorophenyl)sulfanyl]-3-[(4-fluorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14383674.png)
![2-Phenyl-1-thia-3-azaspiro[4.5]dec-2-ene](/img/structure/B14383681.png)
![{2,2-Dimethoxy-1-[(2-methylpropyl)sulfanyl]ethyl}benzene](/img/structure/B14383686.png)
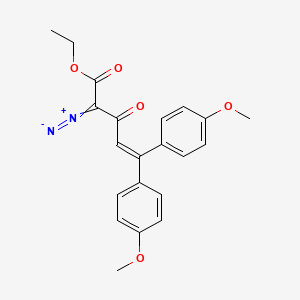

![2-Diazonio-1-(3-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)-3-oxobut-1-en-1-olate](/img/structure/B14383723.png)
